molecular formula C23H20ClF3N6 B2946483 3-(4-Chlorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 932987-97-8

3-(4-Chlorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2946483
CAS RN: 932987-97-8
M. Wt: 472.9
InChI Key: DUEOSQOHKOKJNH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C23H20ClF3N6 and its molecular weight is 472.9. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chlorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have been focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, highlighting their potential as anticancer and anti-5-lipoxygenase agents. These compounds, including various pyrazolo[1,5-a]pyrimidine derivatives, have been synthesized and evaluated for their cytotoxic activities against certain cancer cell lines (HCT-116 and MCF-7) and for their ability to inhibit 5-lipoxygenase, indicating potential applications in cancer therapy and inflammation-related diseases (Rahmouni et al., 2016).

Antiproliferative and Proapoptotic Agents

Pyrazolo[3,4-d]pyrimidines have been explored for their antiproliferative and proapoptotic effects on cancer cells, particularly by inhibiting the phosphorylation of Src kinase. These compounds, by interfering with the cellular signaling pathways, offer a promising approach for the development of new anticancer therapies (Carraro et al., 2006).

Antimicrobial and Antioxidant Activities

The synthesis of new pyrazole derivatives via multicomponent reactions has led to the creation of compounds with promising antimicrobial and antioxidant properties. These activities suggest potential applications in the development of new therapeutic agents for treating infections and diseases associated with oxidative stress (Viveka et al., 2015).

Novel Synthesis Methods

Advancements in synthesis methods for pyrazolo[1,5-a]pyrimidines, utilizing ultrasound irradiation and aqueous media, have been reported. These methods provide an efficient and environmentally friendly approach to producing highly substituted pyrazolo[1,5-a]pyrimidines, which could be beneficial for various scientific research applications, including drug discovery and material science (Kaping et al., 2020).

properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClF3N6/c1-15-14-19(32-12-10-31(11-13-32)18-4-2-3-9-28-18)33-22(29-15)20(21(30-33)23(25,26)27)16-5-7-17(24)8-6-16/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEOSQOHKOKJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C(F)(F)F)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClF3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine

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